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An In-depth Technical Guide to the Structure and Function of the Anti-CRISPR Protein GP29
(Acrlll-1) from SIRV1

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the structure, domains, and function of the gp29
protein from Sulfolobus islandicus rod-shaped virus 1 (SIRV1). This protein, also designated
Acrlll-1, is a potent anti-CRISPR enzyme that functions as a ring nuclease to subvert host
immunity, making it a subject of significant interest for CRISPR-based biotechnology and
antiviral drug development.

Executive Summary

SIRV1 gp29 (Acrlll-1) is a viral anti-CRISPR protein that provides a powerful defense
mechanism against the host's type Ill CRISPR-Cas immune system. It achieves this by
enzymatically degrading cyclic tetra-adenylate (cA4), a critical second messenger that activates
downstream effector nucleases to neutralize the invading virus. The high catalytic efficiency
and specific mode of action of gp29 present it as a valuable tool for controlling and modulating
type lll CRISPR-Cas systems in various biotechnological applications. This document outlines
its molecular structure, enzymatic activity, mechanism of action, and the experimental protocols
used for its characterization.

Molecular Structure and Domains

The crystal structure of an inactive H47A variant of SIRV1 gp29 in a complex with its substrate
cA4 has been resolved to 1.55 A (PDB ID: 6SCF), providing detailed insights into its
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architecture and ligand recognition.[1][2][3]

e Quaternary Structure: SIRV1 gp29 exists as a homodimer.[1][4] The dimeric interface forms
a deep cleft that constitutes the active site.[4]

o Fold: The protein possesses a novel fold that is structurally unrelated to the CRISPR-
associated Rossmann fold (CARF) domain, which is the only other protein family known to
bind cyclic oligoadenylate (cOA) messengers.[1]

» Ligand Binding and Conformational Change: The cA4 substrate binds at the interface
between the two monomers.[1] Upon binding, a flexible loop (residues 82-94) undergoes a
significant conformational change, effectively closing over the substrate and burying it
completely within the active site.[1] Comparison with the apo-structure (PDB ID: 2X4l)
reveals that the binding site is largely pre-formed.[1]

Key Catalytic Residues

Site-directed mutagenesis has identified several key residues essential for the catalytic activity
of the ring nuclease:

o Histidine 47 (H47): This residue is positioned to act as a general acid, protonating the leaving

group during the cleavage reaction. Mutation to alanine (H47A) results in a drastic >2500-
fold reduction in catalytic activity.[1]

o Glutamate 88 (E88): This residue is believed to correctly position H47 for efficient catalysis
and potentially increase its pKa. An EB8A mutation reduces the catalytic rate by
approximately 84-fold.[1][5]

Quantitative Data Summary

The enzymatic performance and binding characteristics of SIRV1 gp29 have been quantified
through various biochemical assays.
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Parameter

Value

Method

Reference(s)

Catalytic Rate (kcat)

>5 min—!

TLC-based

degradation assay

[1]

Binding Affinity (KD)

~25 nM (for inactive
H47A variant)

EMSA

[6]

Fold-activity vs Crnl

> 60-fold more active

Comparative activity

[1]

assay
o >2500-fold reduction TLC-based
H47A Mutant Activity ] [1]
vs WT degradation assay
~84-fold reduction vs
o TLC-based
E88A Mutant Activity WT (rate = 0.064 [1][5]

min-1)

degradation assay

Structure Resolution

1.55 A (for H4A7A
mutant in complex
with cA4)

X-ray Crystallography

[1]

Mechanism of Action: Subversion of Type il
CRISPR-Cas Immunity

SIRV1 gp29 functions as a direct counter-measure to the host's adaptive immune response. Its
mechanism centers on the destruction of a key signaling molecule.

o CRISPR Activation: Upon viral infection, the host's type Ill CRISPR-Cas effector complex
recognizes viral RNA transcripts.

e CcA4 Synthesis: This recognition activates the cyclase domain of the Cas10 subunit, which
synthesizes the second messenger, cyclic tetra-adenylate (cA4).

o Effector Nuclease Activation: cA4 binds to the CARF domain of ancillary effector nucleases,
such as Csx1, causing their allosteric activation.

e Immune Response: Activated Csx1 non-specifically degrades RNA within the cell, leading to
either viral clearance or cell dormancy/death.
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» GP29 Intervention: SIRV1 gp29 (Acrlll-1) acts as a potent ring nuclease that rapidly binds
and cleaves cA4 into linear di-adenylate products (A2>P).[1][7] This swift degradation of the
signaling molecule prevents the activation of Csx1, effectively neutralizing the host's immune
response and allowing the virus to replicate.[1][8]

While highly effective when expressed from a plasmid, some studies suggest that the native
late expression of gp29 during the viral life cycle may limit its anti-CRISPR function at the
earliest stages of infection.[2][9]

Visualizations
Signaling Pathway Diagram

activates synthesizes
CRISPR Complex g Caslo

Viral RNA

Host Cell

binds & activates

Csx1 (Active)

Click to download full resolution via product page

Caption: Type Ill CRISPR-Cas signaling pathway and its interruption by SIRV1 gp29 (Acrlll-1).

Experimental Workflow Diagram
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Caption: Experimental workflow for determining the ring nuclease activity of SIRV1 gp29.
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Experimental Protocols
Cloning, Expression, and Purification of SIRV1 gp29

This protocol outlines the standard procedure for obtaining purified recombinant SIRV1 gp29.

e Gene Synthesis and Cloning: A synthetic gene for SIRV1 gp29, codon-optimized for E. coli,
is cloned into an expression vector such as pEhisV5spacerTev. This vector typically adds a
cleavable N-terminal polyhistidine tag for purification. The construct is verified by DNA
sequencing.[1][5]

o Protein Expression: The verified plasmid is transformed into an E. coli expression strain
(e.g., C43 (DE3)). A 2 L Luria-Broth culture is grown at 37°C with shaking until an ODsoo of
~0.8 is reached. Protein expression is induced with 0.4 mM IPTG, and the culture is
incubated overnight at 25°C.[1][5]

e Cell Lysis: Cells are harvested by centrifugation. The pellet is resuspended in lysis buffer
(e.g., 50 mM Tris-HCI pH 7.5, 0.5 M NaCl, 10 mM imidazole, 10% glycerol) supplemented
with protease inhibitors. Cells are lysed by sonication, and the lysate is clarified by
ultracentrifugation.[10][11]

o Purification:

o Affinity Chromatography: The clarified lysate is loaded onto a Ni-NTA affinity column. The
column is washed, and the His-tagged protein is eluted with an imidazole gradient.

o Size Exclusion Chromatography: Fractions containing gp29 are pooled and further purified
by size exclusion chromatography to separate the protein from any remaining
contaminants and aggregates, yielding a near-homogenous sample.[10][11]

Ring Nuclease Activity Assay

This assay is used to measure the catalytic rate of cA4 degradation by gp29.[3][10][11]

o Substrate Preparation: Radioactively labeled cA4 is synthesized enzymatically using a
purified type Ill CRISPR effector complex and a-32P-ATP.
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Reaction Setup: Purified SIRV1 gp29 (e.g., 1 uM dimer) is incubated with the radiolabeled
cA4 substrate (~200 nM) in an appropriate reaction buffer at the optimal temperature (e.qg.,
50°C for thermophilic enzymes).

Time Course: Aliquots of the reaction are removed at specific time points (e.g., 5, 10, 30, 60
seconds).

Quenching: Each aliquot is immediately quenched by adding it to an equal volume of phenol-
chloroform and vortexing. This stops the reaction by denaturing the enzyme.[3][10]

Product Separation: The aqueous phase, containing the nucleotides, is separated. The
reaction products (cA4, A4>P, A2>P) are resolved by spotting the samples onto a thin-layer
chromatography (TLC) plate and running it in an appropriate solvent system.

Visualization and Quantification: The TLC plate is dried and exposed to a phosphor screen.
The screen is imaged, and the intensity of the spots corresponding to the substrate and
products is quantified using densitometry. The rate of substrate degradation is then
calculated.[7]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 8/8 Tech Support


https://www.researchgate.net/figure/AcrIII-1-rapidly-degrades-cA4-to-linear-products-a-Liquid-chromatography-high-resolution_fig2_338621410
https://www.frontiersin.org/journals/plant-science/articles/10.3389/fpls.2023.1164461/full
https://www.frontiersin.org/journals/plant-science/articles/10.3389/fpls.2023.1164461/full
https://www.scribd.com/document/850988680/s41586-025-08650-7
https://academic.oup.com/nar/article/48/11/6149/5826809
https://www.biorxiv.org/content/10.1101/2020.03.11.987685v1.full
https://www.benchchem.com/product/b607718#gp29-protein-structure-and-domains
https://www.benchchem.com/product/b607718#gp29-protein-structure-and-domains
https://www.benchchem.com/product/b607718#gp29-protein-structure-and-domains
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b607718?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607718?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

